molecular formula C26H22N2O3S B2746457 3-(3-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1291848-36-6

3-(3-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2746457
CAS RN: 1291848-36-6
M. Wt: 442.53
InChI Key: YOAWZKFKZDICCC-UHFFFAOYSA-N
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Description

3-(3-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H22N2O3S and its molecular weight is 442.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Fluorescence Properties

  • Fluorescent Compounds Synthesis : A study by Yokota et al. (2012) involved synthesizing new fluorescent compounds, including a related compound, 2-amino-4-methylsulfanyl-7-methoxybenzo[4,5]furo[3,2-d]pyrimidine. This compound showed significant solid-state fluorescence, highlighting its potential in fluorescence-based applications (Yokota et al., 2012).

Chemical Synthesis and Applications

  • Novel Benzodifuranyl Compounds : Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl compounds, including derivatives similar to the compound . These compounds showed potential as COX-1/COX-2 inhibitors and had analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Naphthoand Benzopyranopyrimidines Synthesis : Osyanin et al. (2014) reported on the synthesis of naphthoand benzopyranopyrimidines, compounds similar to the one , noting their significance in pharmaceutical chemistry due to their antibacterial and fungicidal activity (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

  • Benzimidazole Derivative for Anti-Ulcer Activity : Research by Madala (2017) on a related benzimidazole derivative showed potential for anti-ulcer activity, providing insight into the therapeutic applications of such compounds (Madala, 2017).

  • Penicillin and Cephalosporins Synthesis : Bachi and Breiman (1980) discussed the synthesis of key compounds related to penicillin and cephalosporins, using a process that might be relevant to the synthesis of similar pyrimidinone compounds (Bachi & Breiman, 1980).

  • Efficient and Selective Benzoylation : A study by Prasad et al. (2005) on the benzoylation of nucleosides using benzoyl cyanide in an ionic liquid can provide insights into the chemical manipulation of similar compounds (Prasad, Kumar, Malhotra, Ravikumar, Sanghvi, & Parmar, 2005).

Non-Covalent Interactions and NLO Studies

  • Sulfadiazine-Ortho-Vanillin Schiff Base : Research by Shahid et al. (2018) on Sulfadiazine-Ortho-Vanillin Schiff base, a related compound, provided insights into its non-covalent interactions and solvent-dependent nonlinear optical properties. These findings might be relevant for understanding similar properties in the compound (Shahid, Salim, Khalid, Tahir, Khan, & Braga, 2018).

properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-2-[(2-methylphenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3S/c1-17-8-3-4-10-19(17)16-32-26-27-23-21-12-5-6-13-22(21)31-24(23)25(29)28(26)15-18-9-7-11-20(14-18)30-2/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAWZKFKZDICCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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